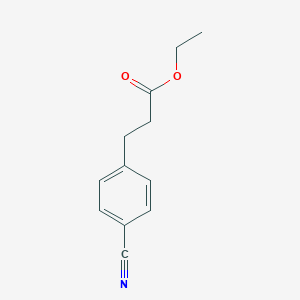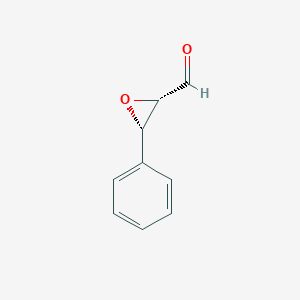
3-Chloropyridin-2-carboxamid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of 3-Chloropyridine-2-carboxamide and related compounds involves various chemical pathways. For instance, Yang-Heon Song (2007) developed an improved synthesis method for a closely related compound, 2-chloro-N-(2-chloro-4-methylpyridin-3-yl)pyridine-3-carboxamide, by reacting 2-chloro-3-amino-4-methylpyridine with 2-chloropyridine-3-carboxylic acid under optimal conditions, achieving a high yield and purity (Yang-Heon Song, 2007). Additionally, Kobayashi et al. (2009) described a one-pot synthesis method for 2-arylimino-2,3-dihydropyrido[3,2-e]-1,3-thiazin-4-ones using secondary 2-chloropyridine-3-carboxamides and aryl isothiocyanates, showcasing the versatility of reactions involving chloropyridine carboxamides (Kobayashi, Komatsu, Nakamura, & Konishi, 2009).
Molecular Structure Analysis
The molecular structure of 3-Chloropyridine-2-carboxamide and its derivatives can be complex, with variations due to different substituents and reaction conditions. Özdemir et al. (2012) explored the polymorphism of a pyridine-2,6-dicarboxamide derivative, highlighting the intricate molecular geometries that can arise from seemingly simple modifications (Özdemir, Dayan, Çetinkaya, & Akgül, 2012).
Chemical Reactions and Properties
Chemical reactions involving 3-Chloropyridine-2-carboxamide can lead to a variety of products, dependent on the reactants and conditions used. For example, the work by Yang Yun-shang (2010) on synthesizing novel 3-Chloro-1-(3-chloro-2-pyridinyl)-1H-pyrazole-5-carboxamide compounds via acyl chlorination and amidation from a precursor demonstrates the chemical reactivity and potential for creating diverse molecular architectures (Yang Yun-shang, 2010).
Physical Properties Analysis
The physical properties of 3-Chloropyridine-2-carboxamide derivatives, such as melting points, solubility, and crystal structure, can be significantly influenced by minor changes in molecular structure. Studies like those by N. Özdemir et al. on concomitant polymorphism provide insight into how different crystalline forms of a compound can exist under the same conditions, which is crucial for understanding its physical behavior (N. Özdemir et al., 2012).
Chemical Properties Analysis
The chemical properties of 3-Chloropyridine-2-carboxamide, including its reactivity with various reagents, ability to form complexes, and participation in catalytic cycles, are areas of active research. The study by Reddy et al. (2006) on carboxamide-pyridine N-oxide heterosynthon for crystal engineering showcases the utility of 3-Chloropyridine-2-carboxamide in the development of pharmaceutical cocrystals, underlining its chemical versatility (Reddy, Babu, & Nangia, 2006).
Wissenschaftliche Forschungsanwendungen
Synthese neuartiger Pyrazinamid-Derivate
3-Chloropyridin-2-carboxamid wird bei der Synthese neuartiger Pyrazinamid-Derivate verwendet . Diese Derivate haben vielversprechende antimikrobielle Aktivität gezeigt. Beispielsweise zeigte 3-[(4-Methylbenzyl)amino]pyrazin-2-carboxamid signifikante in-vitro-Ganzzellaktivität gegen Mycobacterium tuberculosis H37Rv .
Antimikrobielle Bewertung
Die Derivate von this compound wurden auf ihre antimikrobiellen Eigenschaften hin untersucht . Einige dieser Verbindungen haben eine moderate Aktivität gegen Enterococcus faecalis und Staphylococcus aureus gezeigt .
Synthese von Pyridin-Carboxamid-Derivaten
this compound wird bei der Synthese von Pyridin-Carboxamid-Derivaten verwendet . Diese Derivate wurden auf ihre hemmende Wirkung gegen Urease untersucht .
Urease-Inhibitoren
Pyridin-Carboxamid-Derivate, die aus this compound synthetisiert wurden, haben eine signifikante Aktivität als Urease-Inhibitoren gezeigt . Diese Inhibitoren können bei der Behandlung verschiedener lebensbedrohlicher Erkrankungen wie Magen- und Zwölffingerdarmkrebs eingesetzt werden, die durch ureolytische Bakterien verursacht werden .
Molekular-Docking- und Kinetikstudien
Die Derivate von this compound wurden in Molekular-Docking- und Kinetikstudien verwendet . Diese Studien tragen zum Verständnis der Bindungsart des aktiven Pyridin-Carbothioamids mit dem Enzym Urease und seiner Interaktionsweise bei
Wirkmechanismus
The carboxamide moiety in 3-Chloropyridine-2-carboxamide can form hydrogen bonds with a variety of enzymes and proteins, which in many cases, inhibits their activity . A molecular modeling study has been performed to verify if InhA inhibition is a possible mechanism of action for the prepared derivatives due to their structural similarity to known InhA inhibitors .
Safety and Hazards
Zukünftige Richtungen
Future research on 3-Chloropyridine-2-carboxamide could focus on its potential pharmacological applications. For instance, indole derivatives, which have a similar carboxamide moiety, have been the focus of many researchers in the study of pharmaceutical compounds . It is hoped that similar scaffolds will be tested in the future for maximum activity in pharmacological compounds .
Eigenschaften
IUPAC Name |
3-chloropyridine-2-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5ClN2O/c7-4-2-1-3-9-5(4)6(8)10/h1-3H,(H2,8,10) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HQHTWOUEFQKMAQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)C(=O)N)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5ClN2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90552563 |
Source


|
| Record name | 3-Chloropyridine-2-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90552563 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
156.57 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
114080-95-4 |
Source


|
| Record name | 3-Chloro-2-pyridinecarboxamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=114080-95-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Chloropyridine-2-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90552563 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![7-methyl-6,7-dihydro-5H-cyclopenta[c]pyridin-5-one](/img/structure/B58489.png)






![(7S,9S)-7-[(2R,4S,5S,6S)-4-amino-5-hydroxy-6-methyloxan-2-yl]oxy-6,9,11-trihydroxy-9-(2-hydroxyacetyl)-4-methoxy-8,10-dihydro-7H-tetracene-5,12-dione;(6S,8S,9S,10R,11S,13S,14S,17R)-11,17-dihydroxy-17-(2-hydroxyacetyl)-6,10,13-trimethyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-3-one;methyl (9R,10S,11R,12R,19R)-11-acetyloxy-12-ethyl-4-[(13S,15R,17S)-17-ethyl-17-hydroxy-13-methoxycarbonyl-1,11-diazatetracyclo[13.3.1.04,12.05,10]nonadeca-4(12),5,7,9-tetraen-13-yl]-8-formyl-10-hydroxy-5-methoxy-8,16-diazapentacyclo[10.6.1.01,9.02,7.016,19]nonadeca-2,4,6,13-tetraene-10-carboxylate](/img/structure/B58507.png)



![3,7-Bis[(acetyloxy)methyl]-2,8-dimethoxy-4,6-dipropylpyrido[3,2-g]quinoline-5,10-dione](/img/structure/B58512.png)

